1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound that features a unique combination of pyrazole, pyrazine, and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the construction of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the imidazole and carboxylic acid functionalities. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) can yield the desired pyrazolo[1,5-a]pyrazine intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyrazole, pyrazine, and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N5O2/c19-13(20)10-6-17(7-15-10)12-11-5-9(8-1-2-8)16-18(11)4-3-14-12/h3-8H,1-2H2,(H,19,20) |
InChI Key |
RBISUZUEAPILCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4C=C(N=C4)C(=O)O |
Origin of Product |
United States |
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